molecular formula C18H16ClF3N2O4S B14969893 7-chloro-5-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B14969893
M. Wt: 448.8 g/mol
InChI Key: ZKIVRVXAHYTSCW-UHFFFAOYSA-N
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Description

7-CHLORO-5-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine core, introduction of the chloro and methanesulfonyl groups, and the attachment of the trifluoromethylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-5-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro and methanesulfonyl groups can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

7-CHLORO-5-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific

Properties

Molecular Formula

C18H16ClF3N2O4S

Molecular Weight

448.8 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H16ClF3N2O4S/c1-29(26,27)24-8-7-16(28-15-6-5-12(19)10-14(15)24)17(25)23-13-4-2-3-11(9-13)18(20,21)22/h2-6,9-10,16H,7-8H2,1H3,(H,23,25)

InChI Key

ZKIVRVXAHYTSCW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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